N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide
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Overview
Description
N-Butyl-8,9-dimethyl-2-azaspiro[55]undec-8-ene-2-carboxamide is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigid and three-dimensional structures, which often result in unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the formation of the spirocyclic scaffold in a single step. This reaction involves the use of piperidin-4-one and but-3-en-1-ol in the presence of sulfuric acid, yielding the desired spirocyclic compound .
Industrial Production Methods
Industrial production of spirocyclic compounds like this compound often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of alternative catalysts and reaction conditions to streamline the process and make it more economically viable .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is being investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Studies: Researchers are exploring the compound’s effects on various biological systems, including its potential as an antibacterial and antituberculosis agent.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium. This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide: Another spirocyclic compound with similar structural features.
tert-Butyl 1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate: A related compound with a different substituent pattern.
Uniqueness
N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide is unique due to its specific substituents and the resulting biological activity. Its ability to inhibit the MmpL3 protein sets it apart from other spirocyclic compounds, making it a valuable candidate for further research and development .
Properties
CAS No. |
85675-29-2 |
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Molecular Formula |
C17H30N2O |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
N-butyl-9,10-dimethyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide |
InChI |
InChI=1S/C17H30N2O/c1-4-5-10-18-16(20)19-11-6-8-17(13-19)9-7-14(2)15(3)12-17/h4-13H2,1-3H3,(H,18,20) |
InChI Key |
RIEYVBAAXKRHKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1CCCC2(C1)CCC(=C(C2)C)C |
Origin of Product |
United States |
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